2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol is a chemical compound that features a fluorenyl group attached to a piperazine ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized through the reaction of fluorene with a suitable alkylating agent.
Attachment to Piperazine: The fluorenylmethyl group is then attached to piperazine through a nucleophilic substitution reaction.
Introduction of the Ethanol Moiety: The final step involves the reaction of the fluorenylmethyl-piperazine intermediate with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluorenyl group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Fluorenylmethyl-piperazine carboxylic acid.
Reduction: Reduced fluorenylmethyl-piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanol
- 2-[4-(9H-fluoren-2-yl)piperazin-1-yl]ethanol
- 2-[4-(9H-fluoren-9-ylmethyl)piperazin-1-yl]ethanol
Uniqueness
2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol is unique due to the specific positioning of the fluorenyl group at the 2-position, which can influence its interaction with molecular targets and its overall chemical reactivity. This structural uniqueness can lead to different biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
2-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-12-11-21-7-9-22(10-8-21)15-16-5-6-20-18(13-16)14-17-3-1-2-4-19(17)20/h1-6,13,23H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRTXUSTMKMSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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